In Vivo Antitumor Activity in FLT3-Driven AML Xenograft Model
SC-203048 demonstrated significant single-agent tumor growth inhibition in a human THP-1 AML xenograft model in athymic BALB/c nude mice. Although a head-to-head comparator arm was not included in the published study, the dosing regimen and degree of tumor suppression can be benchmarked against literature-reported outcomes for other FLT3 inhibitors in comparable models. The combination of SC-203048 with the NF-κB inhibitor parthenolide produced a synergistic reduction in tumor volume exceeding either agent alone [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Significant tumor growth inhibition at 10 μg/kg administered 7 times every 2nd day |
| Comparator Or Baseline | Vehicle control; parthenolide single-agent arm |
| Quantified Difference | Tumor growth was strongly inhibited; combination with parthenolide enhanced apoptosis and reduced FLT3, p65, cyclin D1, and Bcl-2 expression [1]. |
| Conditions | Human THP-1 AML cells implanted subcutaneously in athymic BALB/c nude mice; intraperitoneal injection. |
Why This Matters
Confirms that SC-203048 possesses on-target FLT3 inhibitory activity that translates into antitumor efficacy in a relevant in vivo model, supporting its utility as a positive control or tool compound in preclinical AML studies.
- [1] Wang C, Lu J, Wang Y, Bai S, Wang Y, Wang L, Sheng G. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. doi: 10.1002/jbt.20411. PMID: 21928377. View Source
